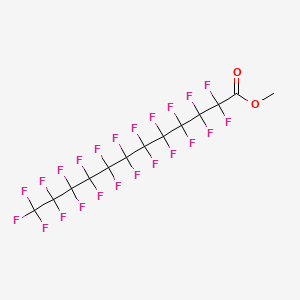

Methyl Perfluorododecanoate

Übersicht

Beschreibung

Methyl Perfluorododecanoate, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid methyl ester , is a chemical compound with the molecular formula C13H3F23O2 . It has a molecular weight of 628.12 g/mol .

Molecular Structure Analysis

The InChI code for Methyl Perfluorododecanoate is 1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 . The Canonical SMILES representation is COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F .

Physical And Chemical Properties Analysis

Methyl Perfluorododecanoate has a molecular weight of 628.12 g/mol . It has a XLogP3-AA value of 7.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 25 hydrogen bond acceptors . It also has 11 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Biodegradation

Methyl Perfluorododecanoate and its derivatives are subject to environmental degradation and microbial biodegradation. A study by Arakaki et al. (2017) detailed the microbial degradation of a related compound, 1H,1H,2H,2H,8H,8H-perfluorododecanol, into fluorinated carboxylic acids, highlighting pathways and rates of conversion in environmental contexts, specifically in activated sludge systems. This research indicates that microbial communities can cleave the methylene group within the fluorinated carbon backbone, resulting in various biodegradation products, which helps in understanding the fate of such compounds in the environment (Arakaki et al., 2017).

Impact on Biological Systems

Perfluorododecanoic acid (PFDoA), closely related to Methyl Perfluorododecanoate, has been studied for its potential biological impacts. Research by Zhang et al. (2011) into the exposure of rats to PFDoA revealed alterations in proteomic and metabonomic profiles, suggesting disruptions in glucose and amino acid metabolism, which could contribute to nephrotoxicity. This study underscores the broader toxicological implications of exposure to perfluorinated compounds and their potential to disrupt metabolic processes in mammals (Zhang et al., 2011).

Environmental and Health Risk Assessments

Perfluorinated compounds, including Methyl Perfluorododecanoate derivatives, have been evaluated for their environmental persistence and potential health risks. Kannan et al. (2004) reported on the presence of perfluorododecanoic acid among other perfluorinated acids in human blood from various countries, indicating widespread exposure and accumulation in humans. These findings contribute to our understanding of the global distribution of perfluorinated compounds and their potential health implications, emphasizing the need for monitoring and risk assessment practices to protect human health and the environment (Kannan et al., 2004).

Safety and Hazards

Relevant Papers

Several papers related to Methyl Perfluorododecanoate and similar compounds have been published . These papers discuss various aspects of these compounds, including their properties, uses, and environmental impact. Further analysis of these papers could provide more detailed information.

Wirkmechanismus

Target of Action

The primary targets of Methyl Perfluorododecanoate are cytochrome P450 enzymes, specifically Cyp2B10 and 4A14 in the liver . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

Methyl Perfluorododecanoate interacts with its targets, the cytochrome P450 enzymes, by increasing their expression . This interaction leads to changes in the metabolic processes within the liver. Additionally, Methyl Perfluorododecanoate has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Biochemical Pathways

The activation of PPARα by Methyl Perfluorododecanoate affects lipid metabolism pathways . This can lead to changes in the body’s lipid levels and potentially influence conditions related to lipid metabolism. The exact biochemical pathways affected by Methyl Perfluorododecanoate and their downstream effects are still under investigation.

Pharmacokinetics

Like other pfas, it is likely to be resistant to biodegradation, leading to environmental persistence

Result of Action

The molecular and cellular effects of Methyl Perfluorododecanoate’s action include increased expression of certain cytochrome P450 enzymes and activation of PPARα . These actions can lead to changes in lipid metabolism, potentially influencing various health conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl Perfluorododecanoate. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation in humans and other organisms . Additionally, exposure is possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . The main route of exposure is direct dermal contact with Methyl Perfluorododecanoate-containing products .

Eigenschaften

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZIVVYHQYSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3F23O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338250 | |

| Record name | Methyl Perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Perfluorododecanoate | |

CAS RN |

56554-52-0 | |

| Record name | Methyl Perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)

![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)

![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)

![Tetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1296477.png)